(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine
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Description
Scientific Research Applications
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, which include pyrrolidines, are fundamental in numerous biological molecules like heme and chlorophyll. Pyrrolidines are often synthesized through condensation of amines with carbonyl-containing compounds. They are used in various applications such as solvents, intermediates, and in the production of electrically conducting films due to their stable and flexible properties (Anderson & Liu, 2000).
Synthesis in Antibiotic Preparation
(3S)-1-(Pyridin-2-yl)pyrrolidin-3-amine derivatives play a crucial role in the synthesis of antibiotics. For example, they are key intermediates in the preparation of premafloxacin, a potential antibiotic for veterinary pathogens. The synthesis process involves stereoselective steps that yield important intermediates for further development (Fleck et al., 2003).
Structural Investigations and Hydrates
In the field of crystallography, pyrrolidine derivatives like 3-pyrroline hydrates have been studied for their crystal structures. These hydrates, crucial in understanding molecular interactions, exhibit unique properties in their crystal forms. This understanding can aid in the development of new materials and pharmaceuticals (Rzepiński et al., 2016).
Catalysis and Chemical Synthesis
Pyrrolidine derivatives are used in catalysis and chemical synthesis. For instance, in redox-annulations with α,β-unsaturated carbonyl compounds, cyclic amines like pyrrolidine are crucial for the production of ring-fused pyrrolines, which can be further manipulated for various chemical applications (Kang et al., 2015).
Enantioselective Catalysis
Enantioselective catalysis, an important field in organic synthesis, uses derivatives of pyrrolidine. This process involves the synthesis of structurally complex molecules with specific chirality, essential for pharmaceuticals and other applications (Nagel & Nedden, 1997).
Properties
IUPAC Name |
(3S)-1-pyridin-2-ylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-4-6-12(7-8)9-3-1-2-5-11-9/h1-3,5,8H,4,6-7,10H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDHXHKTNGOFPW-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.